molecular formula C11H22O4 B14573933 1,1,1-Trimethoxyoctan-3-one CAS No. 61539-57-9

1,1,1-Trimethoxyoctan-3-one

Cat. No.: B14573933
CAS No.: 61539-57-9
M. Wt: 218.29 g/mol
InChI Key: YVKATDRONPGKRD-UHFFFAOYSA-N
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Description

1,1,1-Trimethoxyoctan-3-one is an organic compound with the molecular formula C11H24O3 It is a derivative of octane, characterized by the presence of three methoxy groups attached to the first carbon and a ketone group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxyoctan-3-one can be synthesized through several methods. One common approach involves the reaction of octan-3-one with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the trimethoxy derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trimethoxyoctan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trimethoxyoctan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism by which 1,1,1-trimethoxyoctan-3-one exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The methoxy groups and ketone functionality play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    1,1,1-Trimethoxyethane: Similar in structure but with a shorter carbon chain.

    1,1,1-Trimethoxypropane: Another similar compound with a three-carbon chain.

    1,1,1-Trimethoxybutane: A four-carbon chain analog.

Uniqueness: 1,1,1-Trimethoxyoctan-3-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other trimethoxy compounds may not be as effective.

Properties

CAS No.

61539-57-9

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

1,1,1-trimethoxyoctan-3-one

InChI

InChI=1S/C11H22O4/c1-5-6-7-8-10(12)9-11(13-2,14-3)15-4/h5-9H2,1-4H3

InChI Key

YVKATDRONPGKRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC(OC)(OC)OC

Origin of Product

United States

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